Novel Synthetic Routes to 8-Thia-2-azaspiro[4.5]decan-3-one: A Technical Guide
Novel Synthetic Routes to 8-Thia-2-azaspiro[4.5]decan-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores novel and efficient synthetic strategies for the preparation of 8-Thia-2-azaspiro[4.5]decan-3-one, a spirocyclic thio-lactam scaffold of significant interest in medicinal chemistry. Due to their inherent three-dimensional nature, spirocycles are increasingly utilized in drug discovery to explore new chemical space and improve pharmacological properties.[1][2][3] This document outlines plausible synthetic pathways, provides detailed hypothetical experimental protocols based on analogous reactions, and presents key data in a structured format for ease of comparison.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule, 8-Thia-2-azaspiro[4.5]decan-3-one, suggests several promising disconnection points, leading to three primary synthetic strategies:
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Route 1: Thiol-Ene Michael Addition/Lactamization Cascade. This approach involves the disconnection of the C-S and N-C bonds of the thiolactam ring, leading back to a cyclohexene-containing amino acid precursor.
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Route 2: Multi-component Reaction (MCR). A convergent approach where the spirocyclic core is assembled in a single step from three or more starting materials. This is an attractive strategy for efficiency and diversity-oriented synthesis.[4][5][6][7][8]
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Route 3: Staudinger [2+2] Cycloaddition. This classic method for β-lactam synthesis can be adapted for the construction of the γ-lactam ring of the target molecule.[9][10]
Proposed Synthetic Routes and Methodologies
This section details the proposed synthetic pathways, including reaction schemes and detailed experimental protocols.
Route 1: Thiol-Ene Michael Addition/Lactamization Cascade
This linear approach commences with commercially available starting materials and proceeds through a key intramolecular cyclization step.
Workflow Diagram:
Caption: Experimental workflow for the Thiol-Ene Michael Addition/Lactamization Cascade.
Experimental Protocol:
Step 1: Synthesis of (Cyclohex-1-en-1-yl)methyl methanesulfonate
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To a solution of cyclohex-1-en-1-ylmethanol (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C is added triethylamine (1.5 eq).
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Methanesulfonyl chloride (1.2 eq) is added dropwise, and the reaction is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.
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The reaction is quenched with saturated aqueous NaHCO3 and the layers are separated. The aqueous layer is extracted with DCM (3x).
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The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure to afford the title compound.
Step 2: Synthesis of Ethyl 2-(((cyclohex-1-en-1-yl)methyl)amino)acetate
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To a solution of (cyclohex-1-en-1-yl)methyl methanesulfonate (1.0 eq) in acetonitrile (0.2 M) is added ethyl glycinate hydrochloride (1.2 eq) and potassium carbonate (2.5 eq).
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The mixture is heated to reflux for 12 hours.
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After cooling to room temperature, the solids are filtered off, and the filtrate is concentrated.
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The residue is purified by column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the desired amino ester.
Step 3: Synthesis of Ethyl 2-((1-mercaptocyclohexyl)methylamino)acetate
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The amino ester from the previous step (1.0 eq) and thioacetic acid (1.5 eq) are dissolved in a suitable solvent (e.g., toluene) in a sealed tube.
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The reaction is initiated with a radical initiator such as AIBN (0.1 eq) and heated to 80 °C for 6 hours.
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The solvent is removed under reduced pressure, and the crude product is used in the next step without further purification.
Step 4: Synthesis of 8-Thia-2-azaspiro[4.5]decan-3-one
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The crude thioacetate is dissolved in methanol (0.1 M), and a solution of sodium methoxide (2.0 eq) in methanol is added.
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The mixture is stirred at room temperature for 2 hours to effect both deacetylation and lactamization.
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The reaction is neutralized with acetic acid and the solvent is evaporated.
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The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over Na2SO4, and concentrated.
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The final product is purified by recrystallization or column chromatography.
Quantitative Data (Hypothetical):
| Step | Reactant 1 | Reactant 2 | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cyclohex-1-en-1-ylmethanol | Mesyl Chloride | DCM | 0 - RT | 4 | 95 |
| 2 | Mesylate | Ethyl Glycinate | Acetonitrile | 80 | 12 | 70 |
| 3 | Amino Ester | Thioacetic Acid | Toluene | 80 | 6 | 85 |
| 4 | Thioacetate | Sodium Methoxide | Methanol | RT | 2 | 60 |
Route 2: Three-Component Reaction (3-CR)
This convergent approach offers a rapid assembly of the spirocyclic core. A plausible three-component reaction would involve cyclohexanone, an ammonium salt, and a sulfur-containing C2-building block. A variation of the Asinger reaction could be adapted for this purpose.
Logical Relationship Diagram:
Caption: Logical flow of the proposed three-component reaction.
Experimental Protocol:
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A mixture of cyclohexanone (1.0 eq), ammonium acetate (1.2 eq), and mercaptoacetic acid (1.1 eq) in a protic solvent like ethanol or a high-boiling aprotic solvent like toluene is prepared.
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The reaction mixture is heated to reflux (80-110 °C) for 12-24 hours with continuous removal of water using a Dean-Stark apparatus if toluene is the solvent.
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The progress of the reaction is monitored by TLC or LC-MS.
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Upon completion, the solvent is removed under reduced pressure.
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The residue is dissolved in ethyl acetate and washed successively with saturated aqueous NaHCO3 and brine.
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The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated.
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The crude product is purified by column chromatography (Silica gel, Hexanes:EtOAc gradient) to afford 8-Thia-2-azaspiro[4.5]decan-3-one.
Quantitative Data (Hypothetical):
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cyclohexanone | Ammonium Acetate | Mercaptoacetic Acid | Toluene | 110 | 18 | 55 |
This one-pot synthesis of a similar spiro-heterobicyclic system has been reported, demonstrating the feasibility of such an approach.[8] Microwave irradiation could also be explored to potentially accelerate this reaction and improve the yield.[4][5][7]
Route 3: Intramolecular Cyclization of a Thio-Substituted Amide
This strategy involves the formation of the five-membered thiolactam ring via an intramolecular nucleophilic substitution.
Signaling Pathway Diagram (Conceptual):
Caption: Conceptual pathway for the intramolecular cyclization route.
Experimental Protocol:
Step 1: Synthesis of 2-Chloro-N-((1-hydroxycyclohexyl)methyl)acetamide
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To a solution of 1-(aminomethyl)cyclohexan-1-ol (1.0 eq) and triethylamine (1.5 eq) in THF (0.2 M) cooled to 0 °C, chloroacetyl chloride (1.1 eq) is added dropwise.
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The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4 hours.
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The reaction is quenched with water, and the product is extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over Na2SO4, and concentrated to give the chloroacetamide derivative.
Step 2: Synthesis of 8-Thia-2-azaspiro[4.5]decan-3-one
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The crude chloroacetamide (1.0 eq) is dissolved in ethanol (0.2 M), and a solution of sodium hydrosulfide (NaSH, 1.5 eq) in ethanol is added.
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The mixture is heated to reflux for 6 hours. The NaSH acts as the sulfur source, and the basic conditions promote the subsequent intramolecular cyclization via nucleophilic substitution of the chloride.
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The solvent is evaporated, and the residue is partitioned between water and ethyl acetate.
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The organic layer is washed with brine, dried, and concentrated.
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Purification by column chromatography yields the target compound. A similar halogen-mediated cyclization has been used for the synthesis of spiro-β-lactams.[11]
Quantitative Data (Hypothetical):
| Step | Reactant 1 | Reactant 2 | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Amino alcohol | Chloroacetyl Chloride | THF | 0 - RT | 4.5 | 90 |
| 2 | Chloroacetamide | NaSH | Ethanol | 78 | 6 | 65 |
Conclusion
This technical guide has outlined three distinct and viable synthetic routes for the preparation of 8-Thia-2-azaspiro[4.5]decan-3-one. The Thiol-Ene Michael Addition/Lactamization Cascade offers a flexible, linear approach. The Three-Component Reaction provides a highly convergent and atom-economical pathway, ideal for rapid library synthesis. Finally, the Intramolecular Cyclization route presents a straightforward method from a functionalized cyclohexane precursor.
The choice of the optimal route will depend on factors such as the availability of starting materials, desired scale of synthesis, and the need for structural diversity. The provided hypothetical experimental protocols and quantitative data, based on established chemical literature for analogous systems, offer a solid foundation for researchers to embark on the synthesis of this and related spirocyclic thio-lactams. Further optimization of reaction conditions will likely lead to improved yields and purity of the final compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 11. ias.ac.in [ias.ac.in]
